molecular formula C21H16F3N3O2S3 B2944343 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260632-05-0

2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2944343
CAS RN: 1260632-05-0
M. Wt: 495.55
InChI Key: ZYCULEQGXYESMW-UHFFFAOYSA-N
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Description

2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H16F3N3O2S3 and its molecular weight is 495.55. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study presented the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, revealing potent anticancer activity against several human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. The study highlights the significance of these compounds in exploring new therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2017).

Glutaminase Inhibition

Another research focus has been on the design, synthesis, and pharmacological evaluation of BPTES analogs, including similar thieno[3,2-d]pyrimidine derivatives, as glutaminase inhibitors. These compounds were evaluated for their potency in inhibiting the enzyme glutaminase, showing potential therapeutic benefits in cancer treatment by attenuating the growth of tumor cells in vitro and in mouse models (Shukla et al., 2012).

Crystal Structure Analysis

Crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, providing insights into the molecular conformation and potential interactions with biological targets. These studies contribute to the understanding of how structural features influence the biological activity of these compounds (Subasri et al., 2016).

Antimicrobial Activities

Research on thiazoles and their fused derivatives, including compounds with similar structures, has shown promising in vitro antimicrobial activity against bacterial and fungal strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Dual Inhibition of TS and DHFR

Compounds with a thieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cell proliferation. Such dual inhibitory activity indicates their potential as multifunctional therapeutic agents (Gangjee et al., 2008).

properties

IUPAC Name

2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S3/c22-21(23,24)13-3-1-4-14(11-13)25-17(28)12-32-20-26-16-7-10-31-18(16)19(29)27(20)8-6-15-5-2-9-30-15/h1-5,7,9-11H,6,8,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCULEQGXYESMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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